Propylene glycol acrylate
Overview
Description
Propylene glycol acrylate is an organic compound with the molecular formula C6H10O3. It is an ester of acrylic acid and propylene glycol, and it is commonly used in the production of polymers and copolymers. This compound is known for its ability to undergo polymerization, making it valuable in the manufacturing of various plastic and resin materials.
Preparation Methods
Propylene glycol acrylate can be synthesized through several methods. One common route involves the esterification of propylene glycol with acrylic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The resulting product is then purified through distillation.
Industrial production methods often involve the use of continuous reactors to ensure a steady supply of this compound. The reaction conditions are optimized to maximize yield and minimize by-products. Additionally, advanced purification techniques, such as liquid-liquid extraction and distillation, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Propylene glycol acrylate undergoes various chemical reactions, including:
Polymerization: This is the most significant reaction, where this compound forms polymers and copolymers. This reaction is typically initiated by free radicals, UV light, or heat.
Oxidation: this compound can be oxidized to form acrylic acid and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Esterification: It can react with alcohols to form different esters, which are useful in various applications.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and propylene glycol
Scientific Research Applications
Propylene glycol acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are essential in the production of plastics, adhesives, and coatings.
Biology: In biological research, this compound-based hydrogels are used for cell encapsulation and tissue engineering due to their biocompatibility and tunable properties.
Medicine: It is used in the development of drug delivery systems, where its polymerization properties are exploited to create controlled-release formulations.
Industry: This compound is used in the production of superabsorbent polymers, which are employed in products like diapers and sanitary napkins .
Mechanism of Action
The mechanism of action of propylene glycol acrylate primarily involves its ability to undergo polymerization. When exposed to initiators such as free radicals, UV light, or heat, the double bonds in the acrylate group react to form long polymer chains. This process is crucial in the formation of various polymeric materials.
In biological applications, the polymerization of this compound can be used to create hydrogels that encapsulate cells or drugs. The hydrophilic nature of the polymer allows for the controlled release of encapsulated substances, making it valuable in drug delivery systems .
Comparison with Similar Compounds
Propylene glycol acrylate can be compared to other similar compounds, such as:
Ethylene glycol diacrylate: Both compounds are used in polymerization, but ethylene glycol diacrylate has two acrylate groups, making it a crosslinker that forms more rigid polymers.
Polypropylene glycol diacrylate: Similar to this compound, but with a longer glycol chain, resulting in different mechanical properties of the resulting polymers.
Butyl acrylate: This compound has a longer alkyl chain, making it more hydrophobic and resulting in different polymer properties.
Methyl methacrylate: Known for its use in Plexiglas, it forms more rigid and transparent polymers compared to this compound .
This compound is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
propane-1,2-diol;prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2.C3H4O2/c1-3(5)2-4;1-2-3(4)5/h3-5H,2H2,1H3;2H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEFIAVHMUFQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O.C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62501-03-5, 32029-53-1 (homopolymer) | |
Record name | 2-Propenoic acid, monoester with 1,2-propanediol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62501-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxypropyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025584832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25584-83-2 | |
Record name | Hydroxypropyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025584832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic acid, monoester with propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the common applications of propylene glycol acrylate (PPGA) in materials science?
A1: this compound is a versatile monomer used in various material science applications. [, , , ] For example, PPGA is utilized in the development of polymer dispersed liquid crystal (PDLC) films, which exhibit a permanent memory effect. These films have two stable states – opaque and transparent – making them promising candidates for optical memory applications. [] PPGA is also a key component in synthesizing block copolymers for use as dispersants in organic media. These dispersants effectively stabilize particles like SiO2, reducing particle size and system viscosity. []
Q2: Can this compound be used to modify the surface properties of biological materials?
A2: Yes, research demonstrates that this compound can be covalently attached to biological materials like the tobacco mosaic virus (TMV) to modify its surface hydrophilicity. [] This modification allows for a controlled mineralization of the virus, making it a valuable tool for synthesizing nanostructured materials.
Q3: How does the concentration of lithium salt impact the properties of a solid polymer electrolyte containing this compound?
A3: Studies employing reactive molecular dynamics simulations have investigated the influence of lithium salt (LiPF6) concentration on the mechanical behavior of a poly(this compound)-based solid polymer electrolyte (SPE) at a graphitic carbon electrode interface. [] The findings suggest that salt concentration significantly affects the SPE's viscoelastic properties and mechanical failure characteristics, particularly at the interface.
Q4: Are there any studies exploring the use of this compound in the development of reactive surfactants?
A4: Yes, researchers have synthesized novel surface-active monomers and initiators incorporating this compound. [] These compounds, characterized by their ability to form micelles in solution, have shown promise as reactive surfactants for synthesizing styrene latexes.
Q5: Can you describe the role of this compound in forming block copolymers and its impact on their self-assembly?
A5: this compound is often employed as a hydrophilic block in the synthesis of amphiphilic block copolymers. [] For instance, it's used to create poly(hexafluorobutyl methacrylate)-block-poly(this compound) (PHFBMA-b-PPGA) copolymers. In aqueous solutions, these copolymers self-assemble into nano-sized micelles due to the contrasting hydrophobic (PHFBMA) and hydrophilic (PPGA) blocks. This self-assembly behavior is influenced by factors such as block copolymer composition, molecular weight, and the surrounding solvent environment.
Q6: How is this compound incorporated into aqueous suspensions of mineral materials, and what benefits does it offer?
A6: this compound plays a crucial role in formulating stable aqueous suspensions of finely ground mineral materials. [] It functions as a component of a specialized grinding aid, typically a copolymer, that helps achieve low and stable viscosity even at high solid content. This is especially important for applications requiring controlled rheological properties, such as in paints, coatings, and inks.
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